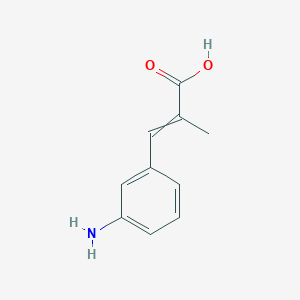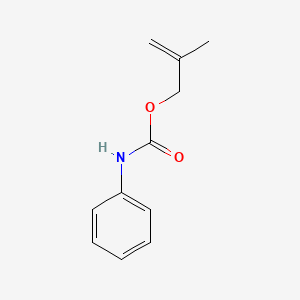![molecular formula C21H34N2O B12011483 N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)
N-[(E)-benzylideneamino]tetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-ベンジリデンアミノ]テトラデカンアミドは、分子式C21H35NOの有機化合物です。これは、アミン基がベンジリデンアミノ基で置換されたテトラデカンアミドの誘導体です。
準備方法
合成経路と反応条件
N-[(E)-ベンジリデンアミノ]テトラデカンアミドの合成は、一般的に、特定の条件下でテトラデカンアミドとベンズアルデヒドを反応させることにより行われます。反応は、イミン結合の形成を促進するために、酸または塩基などの適切な触媒の存在下で行われます。温度や溶媒などの反応条件は、目的の生成物を高収率で得られるように最適化されます。
工業的生産方法
工業的な設定では、N-[(E)-ベンジリデンアミノ]テトラデカンアミドの製造は、大規模なバッチプロセスまたは連続プロセスで行われることがあります。反応パラメータは、製品の品質と収率が常に一定になるように注意深く制御されます。再結晶やクロマトグラフィーなどの高度な精製技術を使用すると、さまざまな用途に適した純粋な化合物を得ることができます。
化学反応の分析
反応の種類
N-[(E)-ベンジリデンアミノ]テトラデカンアミドは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されて対応する酸化物または他の酸化生成物を形成することができます。
還元: 還元反応では、イミン基をアミン基に戻すことができます。
置換: 適切な条件下では、ベンジリデンアミノ基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。
置換: 望ましい生成物に応じて、さまざまな求核剤を置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が得られ、還元によりアミン基が再生されます。置換反応では、さまざまな官能基を持つ幅広い誘導体が生成される可能性があります。
科学研究における用途
N-[(E)-ベンジリデンアミノ]テトラデカンアミドは、以下を含むいくつかの科学研究用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造により、生物学的相互作用とメカニズムを研究するための潜在的な候補となっています。
医学: 薬物前駆体または有効成分としての使用など、その潜在的な治療的用途を探るための研究が進められています。
産業: これは、特殊化学薬品、ポリマー、およびその他の工業製品の製造に使用されます。
科学的研究の応用
N-[(E)-benzylideneamino]tetradecanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
N-[(E)-ベンジリデンアミノ]テトラデカンアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。ベンジリデンアミノ基は、水素結合やその他の相互作用を介して生体分子と相互作用し、その機能や活性を影響を与えることができます。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
テトラデカンアミド: ベンジリデンアミノ基がない親化合物。
N-ベンジリデンアミノ誘導体: 構造は似ていますが、アルキル鎖の長さや置換基が異なる化合物。
独自性
N-[(E)-ベンジリデンアミノ]テトラデカンアミドは、テトラデカンアミド骨格とベンジリデンアミノ基の組み合わせが独特であるため、独特です。この組み合わせにより、明確な化学的および物理的特性が与えられ、他の類似の化合物では満たすことができない特殊な用途に適しています。
類似化合物との比較
Similar Compounds
Tetradecanamide: The parent compound, which lacks the benzylideneamino group.
N-benzylideneamino derivatives: Compounds with similar structures but different alkyl chain lengths or substituents.
Uniqueness
N-[(E)-benzylideneamino]tetradecanamide is unique due to its specific combination of the tetradecanamide backbone and the benzylideneamino group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
特性
分子式 |
C21H34N2O |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H34N2O/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(24)23-22-19-20-16-13-12-14-17-20/h12-14,16-17,19H,2-11,15,18H2,1H3,(H,23,24)/b22-19+ |
InChIキー |
FRDMGAQLCGPLLL-ZBJSNUHESA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1 |
正規SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12011402.png)



![ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12011420.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011425.png)


![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)



![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)

